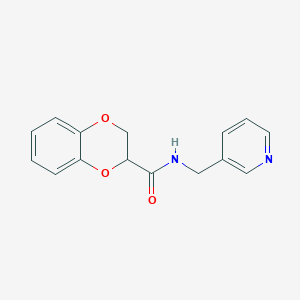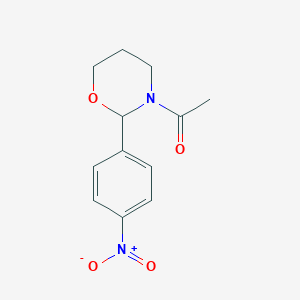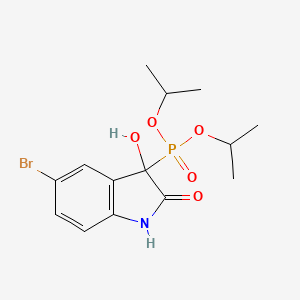
N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
描述
N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BRL-15572, is a selective antagonist for the cannabinoid CB1 receptor. It was first synthesized in the early 2000s and has since been used in various scientific research applications.
作用机制
N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a competitive antagonist for the CB1 receptor, binding to the receptor and preventing the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, suggesting a potential role in the treatment of obesity. It has also been shown to have analgesic effects and to reduce anxiety-like behavior in rodents.
实验室实验的优点和局限性
One of the main advantages of using N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific manipulation of this receptor without affecting other receptors or physiological processes. However, one limitation is that its effects may vary depending on the species and strain of animal used, as well as the dosage and administration method.
未来方向
There are several future directions for the use of N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in scientific research. One potential direction is the development of novel CB1 receptor antagonists with improved selectivity and efficacy. Another direction is the investigation of the role of the CB1 receptor in various physiological processes and disorders, such as pain, anxiety, and addiction. Additionally, this compound may be used in combination with other compounds to identify potential therapeutic targets for these disorders.
科学研究应用
N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist for the CB1 receptor, which is involved in the regulation of various physiological processes such as appetite, pain sensation, and mood. This compound has been used to study the role of the CB1 receptor in these processes and to identify potential therapeutic targets for various disorders.
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(17-9-11-4-3-7-16-8-11)14-10-19-12-5-1-2-6-13(12)20-14/h1-8,14H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIZZBGGPNIYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3930379.png)
![5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3930382.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B3930388.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3930391.png)

![1-(dimethylamino)-3-(2-{[(2-isopropoxyethyl)amino]methyl}-4-methoxyphenoxy)-2-propanol](/img/structure/B3930396.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide hydrochloride](/img/structure/B3930403.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3930412.png)
![4-[3-(4-chlorophenyl)-3-phenylpropanoyl]morpholine](/img/structure/B3930422.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3930425.png)
![3-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930434.png)
![2-{[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}benzoic acid](/img/structure/B3930449.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]-4-methoxybenzamide](/img/structure/B3930460.png)